molecular formula C23H19NO4 B3608962 4-benzoylbenzyl 2-(acetylamino)benzoate

4-benzoylbenzyl 2-(acetylamino)benzoate

Cat. No.: B3608962
M. Wt: 373.4 g/mol
InChI Key: ZKKXBFOESAOZGS-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-(acetylamino)benzoate is an ester derivative of benzoic acid featuring a benzoylbenzyl ester group at the 4-position and an acetylamino substituent at the 2-position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity due to the benzoylbenzyl group and hydrogen-bonding capacity via the acetylamino moiety. The acetylamino group may also contribute to biological activity, as seen in heterocyclic derivatives synthesized from acetylamino phenyl precursors ().

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-16(25)24-21-10-6-5-9-20(21)23(27)28-15-17-11-13-19(14-12-17)22(26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKXBFOESAOZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-benzoylbenzyl 2-(acetylamino)benzoate with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Ethyl 4-({[(4-Chlorobenzyl)Sulfanyl]Acetyl}Amino)Benzoate ()

  • Structural Differences :
    • Ester Group : Ethyl ester vs. benzoylbenzyl ester in the target compound.
    • Substituents : A 4-chlorobenzyl sulfanyl acetyl group replaces the benzoyl group.
  • Applications : Likely used in medicinal chemistry for antimicrobial or anti-inflammatory agents due to halogen and sulfur motifs.

Methyl 4-Acetamido-2-Hydroxybenzoate ()

  • Structural Differences :
    • Ester Group : Methyl ester vs. benzoylbenzyl ester.
    • Substituents : Hydroxy group at position 2 and acetamido at position 4.
  • Positional isomerism (acetamido at 4 vs. 2 in the target) alters electronic distribution, affecting binding to biological targets.
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., antibiotics or anti-inflammatory drugs) due to reactive hydroxy and acetamido groups.

Ethyl 4-(Dimethylamino)Benzoate ()

  • Structural Differences: Substituents: Dimethylamino group (strong electron donor) vs. acetylamino (moderate electron-withdrawing).
  • Properties: Dimethylamino increases basicity and accelerates polymerization in resin cements compared to acetylamino derivatives. Higher reactivity in photopolymerization due to enhanced electron donation ().
  • Applications : Co-initiator in dental resins, where rapid curing is critical.

4-(Acetylamino)Phenyl Ester ()

  • Structural Differences: Core Structure: Phenyl ester with acetylamino vs. benzoylbenzyl ester in the target.
  • Properties: Higher toxicity profile (oral TDLo = 93 mg/kg in rats) due to nitrooxy and acetyloxy groups (). Decomposes into toxic NOx vapors, unlike the target compound, which lacks nitro groups.
  • Applications: Limited to industrial uses with strict safety protocols.

Inosiplex Component: 4-(Acetylamino)Benzoate ()

  • Structural Differences: Part of a ternary complex (inosine, dimethylamino-propanol, benzoate) vs. standalone ester.
  • Properties :
    • Enhanced bioavailability via synergistic interactions in the complex.
    • Used as an antiviral agent, contrasting with the target compound’s undefined biological role.

Comparative Data Table

Compound Name Key Substituents Reactivity/Solubility Toxicity/Stability Applications Reference
This compound Benzoylbenzyl ester, 2-acetylamino Moderate lipophilicity Undocumented Potential pharmaceuticals -
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate 4-Chlorobenzyl sulfanyl, ethyl ester High metabolic stability Undocumented Antimicrobial agents
Methyl 4-acetamido-2-hydroxybenzoate Methyl ester, 2-hydroxy, 4-acetamido High water solubility Low (pharmaceutical intermediate) Drug synthesis
Ethyl 4-(dimethylamino)benzoate Dimethylamino, ethyl ester High polymerization reactivity Low (dental applications) Resin cements
4-(Acetylamino)phenyl ester (NCX 701) Nitrooxy, acetyloxy High thermal instability Oral TDLo = 93 mg/kg (rat) Industrial materials
Inosiplex (4-(acetylamino)benzoate component) Ternary complex Synergistic bioavailability Approved for human use Antiviral therapy

Key Findings and Implications

  • Reactivity: The acetylamino group in the target compound offers balanced electronic effects, making it less reactive than dimethylamino derivatives () but more stable than nitrooxy-containing analogs ().
  • Biological Potential: Structural parallels to heterocyclic precursors () suggest untapped antimicrobial or anti-inflammatory applications.
  • Safety : While direct toxicity data are lacking, the absence of nitro or halogen groups implies a safer profile compared to NCX 701 ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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